molecular formula C8H14N2O3 B14011052 1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid

1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B14011052
M. Wt: 186.21 g/mol
InChI Key: QCCHOIZBNCZGJU-UHFFFAOYSA-N
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Description

(S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid is a chiral compound with significant applications in various fields of chemistry and biology. Its unique structure, featuring a pyrrolidine ring and a dimethylcarbamoyl group, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid typically involves the reaction of pyrrolidine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize advanced techniques such as microreactors to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted pyrrolidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid: The enantiomer of the compound, with similar but distinct properties.

    N-Methylpyrrolidine-2-carboxylic Acid: A related compound with a different substituent on the nitrogen atom.

    Pyrrolidine-2-carboxylic Acid: The parent compound without the dimethylcarbamoyl group.

Uniqueness

(S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid is unique due to its specific chiral configuration and the presence of the dimethylcarbamoyl group, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic Acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

1-(dimethylcarbamoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H14N2O3/c1-9(2)8(13)10-5-3-4-6(10)7(11)12/h6H,3-5H2,1-2H3,(H,11,12)

InChI Key

QCCHOIZBNCZGJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

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